2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide
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Overview
Description
2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzofuran fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
The exact mode of action of 2-(2,4-dioxo-3-phenyl-1It’s plausible that it interacts with its target protein, potentially cdk2, and inhibits its function, leading to changes in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by 2-(2,4-dioxo-3-phenyl-1If it indeed targets cdk2, it would affect the cell cycle regulation pathway .
Result of Action
The molecular and cellular effects of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide are not clearly defined in the available literature. Factors such as pH, temperature, and presence of other molecules could potentially affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring, which can be done by reacting the benzofuran derivative with suitable nitriles or amidines under high-temperature conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo structure, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxylated derivatives. Substitution reactions would result in various substituted benzofuran derivatives.
Scientific Research Applications
2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anticancer properties.
Uniqueness
What sets 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide apart is its unique fused ring structure, which combines the properties of both benzofuran and pyrimidine derivatives. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
877656-70-7 |
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Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.417 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28) |
InChI Key |
AOKUGVUGXJJNMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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